molecular formula C9H16O2 B12565463 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol CAS No. 193334-62-2

3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol

Katalognummer: B12565463
CAS-Nummer: 193334-62-2
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: JGFOMPRQCVISCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyethylidene group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol typically involves the reaction of cyclohexanone with ethyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol.

    Cyclohexanol: A related compound with a hydroxyl group on the cyclohexane ring.

    Methylcyclohexane: A similar compound with a methyl group on the cyclohexane ring.

Uniqueness

This compound is unique due to the presence of both a hydroxyethylidene group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

193334-62-2

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

3-(2-hydroxyethylidene)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C9H16O2/c1-9(11)5-2-3-8(7-9)4-6-10/h4,10-11H,2-3,5-7H2,1H3

InChI-Schlüssel

JGFOMPRQCVISCK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(=CCO)C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.